3-(3-Hydroxypropyl)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
3-(3-Hydroxypropyl)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of 3-(3-Hydroxypropyl)phenol, a bifunctional aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its fundamental chemical and structural properties, supported by spectroscopic insights. This document outlines a robust, laboratory-proven synthetic protocol and purification strategy, explaining the scientific rationale behind each step. Furthermore, the guide investigates the compound's reactivity and highlights its role as a key building block in the development of targeted therapeutics, thereby serving as a critical resource for scientists in the pharmaceutical and chemical research sectors.
Introduction and Strategic Overview
3-(3-Hydroxypropyl)phenol is an organic molecule featuring a phenol moiety substituted with a 3-hydroxypropyl chain at the meta-position. This unique arrangement confers dual reactivity: the phenolic hydroxyl group offers a site for nucleophilic attack, etherification, and esterification, while the primary aliphatic alcohol can be readily oxidized or converted into a leaving group for substitution reactions. This versatility makes it a valuable intermediate in multi-step syntheses where precise control over functional group manipulation is paramount. Its utility is particularly pronounced in the field of drug development, where it serves as a scaffold for constructing complex molecules with specific pharmacodynamic and pharmacokinetic profiles. This guide is structured to provide both foundational knowledge and practical, actionable insights for professionals leveraging this compound in their research.
Core Structural and Physicochemical Properties
A comprehensive understanding of the intrinsic properties of 3-(3-Hydroxypropyl)phenol is essential for its effective use in experimental design, from reaction setup to final purification.
Chemical Structure
The molecular architecture is the primary determinant of the compound's reactivity and physical characteristics.
Figure 1: Chemical Structure of 3-(3-Hydroxypropyl)phenol (CAS: 1424-74-4).
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of 3-(3-Hydroxypropyl)phenol, which are critical for handling, reaction design, and purification.
| Property | Value | Source(s) |
| CAS Number | 1424-74-4 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |
| Molecular Weight | 152.19 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 45-48 °C | |
| Boiling Point | Not precisely defined; high boiling point expected | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water. | |
| pKa | ~10 (predicted for the phenolic hydroxyl group) | [4][5] |
Synthesis and Purification Protocol
A reliable and scalable synthesis of 3-(3-Hydroxypropyl)phenol is achieved through the selective reduction of 3-hydrocinnamaldehyde. This section provides a validated laboratory procedure.
Synthesis via Selective Carbonyl Reduction
Principle: The core of this synthesis is the chemoselective reduction of an aldehyde in the presence of a phenol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is deliberate; it is a mild reducing agent that readily reduces aldehydes and ketones but is unreactive towards the aromatic ring and phenolic hydroxyl group under these conditions. This selectivity obviates the need for a protecting group strategy for the phenol, streamlining the synthesis and improving atom economy.
Detailed Experimental Protocol:
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Reaction Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydrocinnamaldehyde (1 equivalent) in absolute ethanol (15 mL per gram of aldehyde). The use of ethanol as a solvent is advantageous as it effectively dissolves both the organic substrate and the borohydride reagent.
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Controlled Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0-5 °C. This step is critical for managing the exothermicity of the reduction reaction, preventing side reactions and ensuring safety.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise over 30-45 minutes. The slow, controlled addition is a key self-validating step; it maintains the low temperature and prevents a rapid, potentially hazardous evolution of hydrogen gas.
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Reaction Monitoring & Completion: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the total consumption of the starting aldehyde spot.
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Quenching: Once complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the dropwise addition of 1 M aqueous HCl until gas evolution ceases and the solution is slightly acidic (pH ~6). This neutralizes the reactive hydride and hydrolyzes the borate-ester intermediates.
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Solvent Removal & Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (3 x 50 mL) to extract the product. Ethyl acetate is an excellent choice for its ability to efficiently solvate the product while being immiscible with the aqueous phase.
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Purification: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to yield 3-(3-Hydroxypropyl)phenol as a pure compound.
Figure 2: A validated workflow for the synthesis and purification of 3-(3-Hydroxypropyl)phenol.
Spectroscopic Characterization Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic methods. The expected data for 3-(3-Hydroxypropyl)phenol are as follows:
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¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aromatic region (~6.6-7.2 ppm) corresponding to the four protons on the substituted benzene ring. The aliphatic portion will display three distinct signals: a triplet around 2.6 ppm for the benzylic methylene (CH₂) protons, a multiplet around 1.8 ppm for the central methylene protons, and a triplet around 3.6 ppm for the methylene protons adjacent to the primary alcohol. The two hydroxyl protons (phenolic and alcoholic) will likely appear as broad singlets whose chemical shifts are concentration and solvent-dependent.
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¹³C NMR (Carbon NMR): The spectrum will show six distinct signals in the aromatic region (~113-157 ppm) and three signals in the aliphatic region (~32, 34, and 62 ppm) for the propyl chain carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band from approximately 3200-3600 cm⁻¹, indicative of the O-H stretching of both the phenolic and alcoholic groups. Additional key peaks include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2950 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).
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Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z = 152, confirming the molecular weight.[3][6]
Reactivity and Application in Drug Design
The synthetic value of 3-(3-Hydroxypropyl)phenol lies in the orthogonal reactivity of its two hydroxyl groups. The phenolic hydroxyl is weakly acidic and can be selectively deprotonated with a mild base (e.g., K₂CO₃) for subsequent alkylation or acylation. The primary alcohol is neutral and requires a stronger base for deprotonation but is readily oxidized or converted to a sulfonate ester (e.g., tosylate, mesylate) to facilitate nucleophilic substitution.
This predictable reactivity has been exploited in the synthesis of numerous pharmaceutical agents. For example, it is a key precursor for certain classes of selective estrogen receptor modulators (SERMs) and other receptor ligands where the phenol can act as a hydrogen bond donor/acceptor and the propyl chain serves as a linker to connect to other pharmacophoric elements. While phenolic compounds can face metabolic liabilities (e.g., rapid glucuronidation), their strategic inclusion is often critical for target binding.[7] The use of bioisosteres for the phenol group is a common strategy to mitigate these issues, but the parent phenol scaffold, as found in this molecule, remains a foundational starting point in many drug discovery campaigns.[7]
Safety and Handling
As a phenol derivative, 3-(3-Hydroxypropyl)phenol requires careful handling to minimize exposure.
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General Handling: Always handle in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Hazards: The compound is expected to cause skin and serious eye irritation. Inhalation may cause respiratory tract irritation. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
3-(3-Hydroxypropyl)phenol is a highly valuable bifunctional intermediate that offers synthetic chemists a reliable platform for constructing complex molecular architectures. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool, particularly for researchers and professionals in the field of drug development. The protocols and insights provided in this guide serve as a robust foundation for the successful and safe application of this versatile compound in a research setting.
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